LogP-Driven Occlusivity and Skin Substantivity Advantage vs. Cetyl and Stearyl Alcohols
Behenyl laurate's significantly higher lipophilicity, as indicated by a calculated LogP of 12.27 , directly correlates with enhanced substantivity and occlusive potential on the skin compared to shorter-chain fatty alcohols. This property governs the compound's ability to form a more persistent hydrophobic film, which is critical for reducing transepidermal water loss (TEWL) and improving the sensory longevity of emollient products. In contrast, common structural comparators like cetyl alcohol (C16) and stearyl alcohol (C18) exhibit lower LogP values and consequently reduced substantivity. This quantitative difference in partition coefficient provides a measurable, first-principles basis for selecting behenyl laurate when long-lasting, water-resistant barrier protection is a formulation requirement.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 12.27 |
| Comparator Or Baseline | Cetyl Alcohol (C16) or Stearyl Alcohol (C18); Lower LogP values expected due to shorter alkyl chains. |
| Quantified Difference | Substantially higher LogP for behenyl laurate. |
| Conditions | In silico prediction (octanol-water partition coefficient). |
Why This Matters
Higher LogP directly translates to greater oil solubility, enhanced skin substantivity, and improved water resistance, which are key procurement specifications for long-wear cosmetic and sun care formulations.
